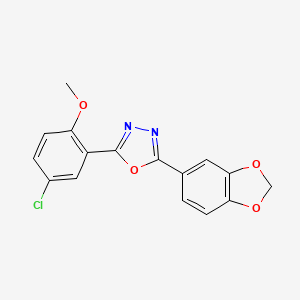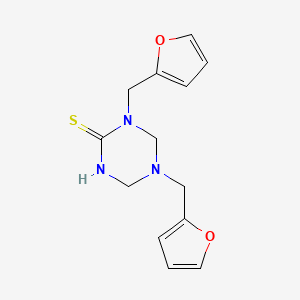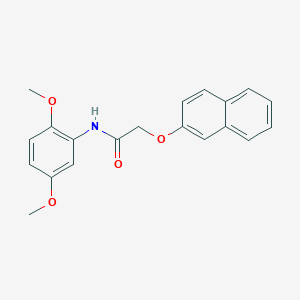
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of certain signaling pathways. For example, 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been shown to inhibit the activity of certain enzymes and transcription factors, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole have been studied extensively. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in a range of diseases. Furthermore, 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its high purity and stability. Furthermore, this compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various signaling pathways. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases. Furthermore, the mechanism of action of this compound could be further elucidated, which may lead to the discovery of new therapeutic targets. Finally, the synthesis of new analogs of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole could be explored, which may result in compounds with improved biological activity and pharmacological properties.
Conclusion:
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been shown to have a high affinity for certain receptors, making it a potential candidate for drug development. Future research on this compound could lead to the discovery of new therapeutic targets and the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been achieved using various methods. One of the most common methods is the reaction of 5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. This method yields the desired compound in good yields and high purity.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been shown to have a high affinity for certain receptors, making it a potential candidate for drug development.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-20-12-5-3-10(17)7-11(12)16-19-18-15(23-16)9-2-4-13-14(6-9)22-8-21-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKKZYEBBHNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)


![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)